molecular formula C12H11F3O3 B8656605 6-Methoxy-1-methyl-1-(trifluoromethyl)-1,4-dihydro-3H-2-benzopyran-3-one CAS No. 336129-89-6

6-Methoxy-1-methyl-1-(trifluoromethyl)-1,4-dihydro-3H-2-benzopyran-3-one

Cat. No. B8656605
M. Wt: 260.21 g/mol
InChI Key: PDDFCVSJITUMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06486325B1

Procedure details

To the crude reaction mixture described in example 8 containing a solution of [5-methoxy-2-(2,2,2-trifluoro-1-methyl-1-trimethylsilanyloxy-ethyl)-phenyl]-acetic acid methyl ester was added tetrabutylammonium fluoride (9.00 mL of a 1.0M solution in tetrahydrofuran, 9.00 mmol). The reaction mixture was stirred for 1 hour after which it was poured into water (50 mL) and extracted with methyl tert-butyl ether (50 mL). The organic layer was washed with water (50 mL) and brine (30 mL), dried over magnesium sulfate, filtered, and concentrated to afford 6-methoxy-1-methyl-1-trifluoromethyl-isochroman-3-one as an oil (1.26 g, 54%). 1H NMR (400 MHz, CDCl3) δ1.89 (s, 3), 3.71 (d, 1, J=20.6), 3.79 (s, 3), 3.89 (d, 20.8), 6.65 (d, 1, J=1.5), 6.85-6.89 (m, 1), 7.29 (d, 1, J=8.7). 13C NMR (100 MHz, CDCl3) δ21.45, 34.32, 55.33, 83.01 (q, J=30.3), 112.21, 113.88, 120.57, 124.68 (q, J=285.7), 127.73, 132.18, 160.75, 167.45. IR 1765, 1614, 1509, 1322, 1301, 1274, 1259, 1183, 1101, 997, 813 cm−1. Analysis calculated for C12H11F3O3: C, 55.39; H, 4.26. Found: C, 55.03; H, 4.54.
Name
[5-methoxy-2-(2,2,2-trifluoro-1-methyl-1-trimethylsilanyloxy-ethyl)-phenyl]-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:24])[CH2:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:6]=1[C:13]([CH3:23])(O[Si](C)(C)C)[C:14]([F:17])([F:16])[F:15].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.O>O1CCCC1>[CH3:12][O:11][C:9]1[CH:10]=[C:5]2[C:6](=[CH:7][CH:8]=1)[C:13]([CH3:23])([C:14]([F:15])([F:16])[F:17])[O:24][C:3](=[O:2])[CH2:4]2 |f:1.2|

Inputs

Step One
Name
[5-methoxy-2-(2,2,2-trifluoro-1-methyl-1-trimethylsilanyloxy-ethyl)-phenyl]-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=C(C=CC(=C1)OC)C(C(F)(F)F)(O[Si](C)(C)C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour after which it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the crude reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with methyl tert-butyl ether (50 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (50 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C2CC(OC(C2=CC1)(C(F)(F)F)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.